![molecular formula C7H7F3N2O B5541579 1-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5541579.png)

1-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone and its derivatives often involves multi-step reactions starting from basic pyrazole precursors. For instance, the synthesis of similar pyrazole derivatives has been achieved through reactions involving diazotization and subsequent coupling with active compounds to afford triazine derivatives, highlighting the versatility and reactivity of the pyrazole ring in facilitating the creation of complex molecules (Attaby et al., 2006).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of 1-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone derivatives have been meticulously studied using various computational methods. These studies have shown that the geometrical parameters are consistent with XRD data, and the molecule's stability arises from hyper-conjugative interactions and charge delocalization. HOMO and LUMO analyses indicate the charge transfer within the molecule, highlighting the compound's potential reactivity and electronic properties (Mary et al., 2015).

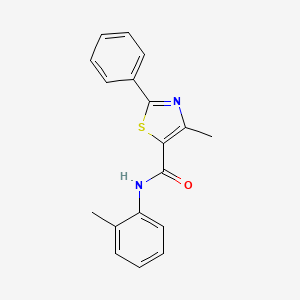

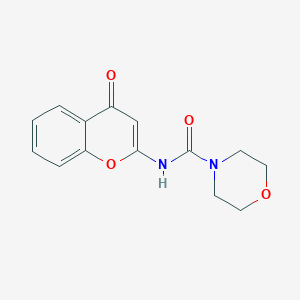

Chemical Reactions and Properties

The chemical reactivity of 1-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone encompasses a broad spectrum of reactions, enabling the synthesis of a variety of heterocyclic compounds. These reactions often involve interactions with phenyl isothiocyanate and active halogen-containing compounds, leading to the formation of thiazole and triazine derivatives. The synthesized compounds exhibit significant cytotoxicity and antiviral activity, underscoring the chemical versatility and potential utility of the pyrazole derivative (Attaby et al., 2006).

Applications De Recherche Scientifique

Synthesis and Antiviral Activity

1-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone has been used in the synthesis of novel heterocyclic compounds, exhibiting potential antiviral activities. For instance, Attaby et al. (2006) synthesized derivatives with antiviral properties, highlighting the compound's utility in medicinal chemistry, particularly in developing treatments for viral infections like HSV1 and HAV-MBB (Attaby et al., 2006).

Solid-State and Electronic Structure Studies

The compound's solid-state properties and electronic structure have been extensively studied. Frey et al. (2014) analyzed the crystal structure of a closely related compound, providing insights into the material's solid-state physics. This research is fundamental to understanding the physical and chemical properties of such compounds (Frey et al., 2014).

Fungicidal Activity

Derivatives of this compound have shown promise in agriculture, particularly as fungicides. Liu et al. (2012) reported on compounds with moderate inhibitory activity against plant pathogens like Gibberella zeae, indicating potential applications in crop protection (Liu et al., 2012).

Antimicrobial Activity

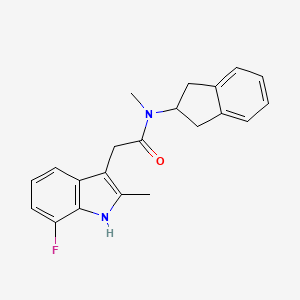

The synthesis of derivatives for antimicrobial applications has been a significant focus. Akula et al. (2019) developed 3,4-substituted pyrazoles with significant antibacterial properties, showcasing the compound's relevance in addressing bacterial infections (Akula et al., 2019).

Anti-Cancer Applications

Research by Bhat et al. (2016) highlighted the synthesis of new derivatives for potential anti-cancer applications. These compounds demonstrated promising anti-cancer activities on breast cancer cell lines, underscoring the compound's potential in oncology (Bhat et al., 2016).

Propriétés

IUPAC Name |

1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-3-5(4(2)13)6(12-11-3)7(8,9)10/h1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEZFONSWLOQBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(F)(F)F)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5541499.png)

![3-fluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5541505.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5541527.png)

![N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5541543.png)

![N-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5541545.png)

![methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate](/img/structure/B5541551.png)

![3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B5541556.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine](/img/structure/B5541563.png)

![8-methoxy-3-[(4-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5541567.png)

![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5541574.png)

![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5541593.png)